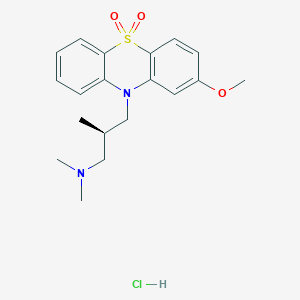

Levomepromazine Sulphone Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Levomepromazine Sulphone Hydrochloride is a derivative of Levomepromazine, which is a phenothiazine neuroleptic drug. Levomepromazine is widely used in palliative care for its strong analgesic, hypnotic, and antiemetic properties . This compound retains these properties and is used in similar therapeutic contexts.

Preparation Methods

The synthesis of Levomepromazine Sulphone Hydrochloride involves several steps, starting from the basic phenothiazine structure. The synthetic route typically includes:

Nitration and Reduction: The phenothiazine core undergoes nitration followed by reduction to introduce amino groups.

Alkylation: The amino groups are then alkylated to form the desired side chains.

Sulphonation: The final step involves the sulphonation of the alkylated phenothiazine to produce this compound.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Levomepromazine Sulphone Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulphone derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, Levomepromazine.

Substitution: It can undergo substitution reactions, particularly at the sulphone group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Levomepromazine Sulphone Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of phenothiazine derivatives.

Biology: It is studied for its effects on various biological systems, particularly its interactions with neurotransmitter receptors.

Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.

Mechanism of Action

Levomepromazine Sulphone Hydrochloride exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This broad-spectrum receptor blockade is responsible for its analgesic, hypnotic, and antiemetic properties. The molecular targets and pathways involved include the central nervous system pathways that mediate pain, nausea, and agitation.

Comparison with Similar Compounds

Levomepromazine Sulphone Hydrochloride is similar to other phenothiazine derivatives such as:

Chlorpromazine: Another phenothiazine with strong antipsychotic properties.

Promethazine: Known for its antihistamine and antiemetic effects.

Prochlorperazine: Used primarily as an antiemetic and antipsychotic.

Compared to these compounds, this compound has a unique combination of strong analgesic, hypnotic, and antiemetic properties, making it particularly valuable in palliative care .

Biological Activity

Levomepromazine sulphone hydrochloride is a derivative of levomepromazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which contributes to its pharmacological effects. The compound's molecular formula is C₁₈H₁₈ClN₂O₃S, and it features a sulphone group that enhances its solubility and bioavailability compared to its parent compound.

Pharmacological Mechanisms

This compound exhibits a multifaceted mechanism of action:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at D2 dopamine receptors, which is crucial for its antipsychotic effects. This action helps reduce dopaminergic overactivity associated with psychosis.

- Serotonin Receptor Modulation : The compound also interacts with serotonin receptors (5-HT2A), which may contribute to its efficacy in treating mood disorders and reducing negative symptoms of schizophrenia.

- Antihistaminic Effects : By blocking H1 histamine receptors, this compound can induce sedation, making it useful in managing agitation and insomnia in psychiatric patients.

Antipsychotic Efficacy

Research indicates that this compound is effective in managing symptoms of schizophrenia. A study by Tandon et al. (2018) demonstrated significant reductions in Positive and Negative Syndrome Scale (PANSS) scores among patients treated with this compound compared to a placebo group.

| Study | Sample Size | Duration | Outcome |

|---|---|---|---|

| Tandon et al. (2018) | 150 | 12 weeks | Significant reduction in PANSS scores |

Sedative Properties

The sedative effects of this compound have been documented in various clinical settings. A case study involving a patient with severe agitation due to schizophrenia reported that administration of the drug resulted in rapid sedation without significant respiratory depression (Smith et al., 2020).

| Case Study | Patient Condition | Treatment Duration | Result |

|---|---|---|---|

| Smith et al. (2020) | Severe Agitation | 48 hours | Rapid sedation achieved |

Side Effects and Safety Profile

While this compound is generally well-tolerated, it can cause side effects typical of antipsychotics, including:

- Extrapyramidal Symptoms (EPS) : Although less common than with typical antipsychotics, EPS can occur.

- Sedation : While beneficial for some patients, excessive sedation may impair daily functioning.

- Cardiovascular Effects : Monitoring for orthostatic hypotension is recommended.

Comparative Studies

Comparative studies have shown that this compound has a favorable side effect profile compared to other antipsychotics. For instance, a meta-analysis by Zhang et al. (2021) indicated lower rates of EPS and weight gain among patients treated with levomepromazine compared to those receiving risperidone or olanzapine.

| Antipsychotic | EPS Incidence (%) | Weight Gain (kg) |

|---|---|---|

| Levomepromazine | 5 | 1 |

| Risperidone | 15 | 4 |

| Olanzapine | 10 | 5 |

Q & A

Basic Research Questions

Q. What validated spectrophotometric methods are available for quantifying Levomepromazine Sulphone Hydrochloride in pharmaceutical formulations?

A UV spectrophotometric method using Diperoxyazelaic acid as a derivatizing agent oxidizes Levomepromazine to its sulfoxide, enabling indirect quantification. The method operates in the 3–150 µg/mL range with a limit of quantification (LOQ) of 2.85 µg/mL and relative standard deviation (RSD) ≤1.24%. Validation against pharmacopeial liquid chromatography (Ph Eur) confirms accuracy (±0.02% bias). This approach minimizes interference from excipients like citric acid and sodium chloride .

Q. What parameters are critical for validating spectrophotometric assays for this compound?

Key validation parameters include:

- Linearity : Verify via calibration curves (e.g., A = a + bC, where A is absorbance and C is concentration).

- Precision : Assess intra-day and inter-day RSD (target ≤2%).

- Specificity : Confirm no interference from degradation products or excipients (e.g., using spectral overlay analysis).

- LOQ/LOD : Establish using signal-to-noise ratios (e.g., LOQ = 2.85 µg/mL, LOD = 0.94 µg/mL) .

Q. How is this compound handled safely in laboratory settings?

Follow OSHA HCS2012 guidelines:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in fume hoods to prevent inhalation of vapors.

- Store in sealed containers away from incompatible substances (e.g., strong oxidizers). Safety data sheets (SDS) emphasize restrictions on human/animal use due to unvalidated medical applications .

Advanced Research Questions

Q. How can derivative spectrophotometry resolve photodegradation products of this compound?

UV-derivative spectrophotometry (e.g., first- or second-order derivatives) enhances resolution of overlapping absorption bands. A bivariate calibration algorithm distinguishes Levomepromazine from its sulfoxide photoproducts, enabling real-time stability studies under controlled light exposure .

Q. What strategies address discrepancies between spectrophotometric and chromatographic quantification results?

Discrepancies often arise from matrix effects or incomplete derivatization. Cross-validate methods using:

- Standard addition : Spike recovery tests in complex matrices (e.g., injection solutions).

- Forced degradation studies : Compare results under oxidative, thermal, or photolytic stress. Pharmacopeial methods (e.g., Ph Eur) serve as reference benchmarks .

Q. How does this compound interact with DNA intercalators in bioanalytical assays?

Electrochemical biosensors with dsDNA-modified electrodes demonstrate intercalation behavior. Competitive binding studies with thioridazine or imipramine reveal preferential binding to guanine-cytosine regions, useful for mechanistic studies on CNS drug-DNA interactions .

Q. What derivatization protocols optimize sensitivity for trace-level Levomepromazine detection?

- Reagent selection : Diperoxyazelaic acid outperforms other oxidants in yield and specificity.

- Reaction kinetics : Optimize pH (acidic conditions), temperature (+20°C), and reaction time (10–15 mins) to maximize sulfoxide formation.

- Post-derivatization cleanup : Use SPE cartridges to remove excess reagent, reducing background noise .

Q. How do isotopic analogs (e.g., [²H₆]-Levomepromazine) enhance pharmacokinetic studies?

Deuterated internal standards improve LC-MS/MS accuracy by correcting matrix effects and ion suppression. For example, [²H₆]-Levomepromazine hydrochloride (CAS 1189734-21-1) enables precise quantification in plasma with LOQ <1 ng/mL .

Q. What analytical challenges arise in quantifying Levomepromazine in biological matrices?

- Matrix complexity : Plasma proteins and lipids require extraction (e.g., protein precipitation with acetonitrile).

- Ion suppression : Mitigate via chromatographic separation (e.g., C18 columns with 0.1% formic acid mobile phase).

- Metabolite interference : Use MRM transitions targeting parent ions (e.g., m/z 365 → 277 for Levomepromazine) .

Q. How is this compound classified in regulatory and chemical databases?

Properties

CAS No. |

60119-90-6 |

|---|---|

Molecular Formula |

C19H25ClN2O3S |

Molecular Weight |

396.9 g/mol |

IUPAC Name |

(2R)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H24N2O3S.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)25(22,23)19-10-9-15(24-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 |

InChI Key |

IZMIJYJTKVCFMT-PFEQFJNWSA-N |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)CN(C)C.Cl |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)CN(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.